molecular formula C10H14N2O4 B001219 Carbidopa CAS No. 28860-95-9

Carbidopa

Katalognummer B001219
CAS-Nummer: 28860-95-9
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: TZFNLOMSOLWIDK-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Carbidopa synthesis involves several chemical processes. A documented synthesis route starts with L-α-(3,4-dimethoxybenzyl)-α-aminopropionitrile hydrochloride, which undergoes hydrolysis with concentrated hydrochloric acid and condensation with urea in the presence of a base. This process yields the key intermediate L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. Further, Hofmann rearrangement followed by deprotection with 48% hydrobromic acid leads to carbidopa with an overall yield of about 25% (Li Zhen-hua, 2008). Another asymmetric synthesis approach based on a highly enantioselective α-amination reaction has been reported, achieving a 50% overall yield from commercial compounds (À. Pericas, A. Shafir, A. Vallribera, 2013).

Molecular Structure Analysis

The molecular structure of carbidopa is characterized by its hydrazine group, which plays a crucial role in its function as a decarboxylase inhibitor. The conformation and electronic structure of carbidopa have been explored through density functional theory (DFT) and molecular dynamics (MD) simulations, revealing a complex potential energy surface with several local minima indicating a variety of conformations (Ghader M. Sukker, Nuha Wazzan, Ashour A. Ahmed, R. Hilal, 2016).

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment :

    • Carbidopa has shown effectiveness in suppressing prostate cancer growth by downregulating androgen receptor protein expression and promoting apoptosis. This occurs through aryl hydrocarbon receptor-mediated proteasomal degradation (Chen et al., 2020).
    • It also inhibits pancreatic cancer, acting as an aryl hydrocarbon receptor agonist, suggesting its potential as a cancer treatment option (Ogura et al., 2017).
    • Carbidopa is being researched for repurposing as an anticancer drug. It can block amino acid entry into cancer cells, reducing tumor growth in pancreatic and breast cancer models (Ganapathy et al., 2016).
  • Neurological and Psychiatric Disorders :

    • It has potential therapeutic use in suppressing T cell-mediated pathologies in Parkinson's Disease, as it inhibits T cell activation and autoimmunity (Zhu et al., 2017).
    • Carbidopa L-dopa may reduce unilateral spatial neglect and enhance rehabilitation outcomes post-stroke (Mukand et al., 2001).
  • Parkinson's Disease Treatment :

    • It's widely used as an adjunct with levodopa in Parkinson's disease treatment to decrease peripheral side effects without interfering with central nervous system metabolism (Definitions, 2020).
  • Sleep Disorders :

    • Carbidopa/levodopa normalized periodic limb movements in sleep and improved sleep, particularly in the first three hours in most subjects (Kaplan et al., 1993).
  • Metabolic Effects :

    • Carbidopa treatment decreases urinary sodium excretion and alters tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of a pro-proliferative metabolite (Mcclanahan et al., 1985; Duarte et al., 2019).
  • Others :

    • It's an effective antiemetic in patients with familial dysautonomia, likely by reducing the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).
    • The drug is also being studied for its effects on 6-[18F]fluoro-L-dopa kinetics in positron emission tomography (Hoffman et al., 1992).

Safety And Hazards

Carbidopa may cause side effects such as severe drowsiness, uncontrolled muscle movements in your face, worsening of tremors, severe nausea, vomiting, or diarrhea, confusion, hallucinations, unusual changes in mood or behavior, depression or suicidal thoughts, seizure, or severe nervous system reaction . Some people taking carbidopa with levodopa have fallen asleep during normal daytime activities such as working, talking, eating, or driving .

Eigenschaften

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022735
Record name Carbidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbidopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes
Record name Carbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.
Record name Carbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carbidopa

CAS RN

28860-95-9, 38821-49-7
Record name Carbidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carbidopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIDOPA ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR87B45RGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbidopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-208 °C, 203 - 205 °C
Record name Carbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbidopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbidopa
Reactant of Route 2
Carbidopa
Reactant of Route 3
Carbidopa
Reactant of Route 4
Carbidopa
Reactant of Route 5
Carbidopa
Reactant of Route 6
Carbidopa

Citations

For This Compound
48,700
Citations
K Wirdefeldt, P Odin, D Nyholm - CNS drugs, 2016 - Springer
Background Levodopa–carbidopa intestinal gel (LCIG) is available in several countries for the treatment of advanced levodopa-responsive Parkinson’s disease (PD) with severe motor …
Number of citations: 108 link.springer.com
T Müller - Expert opinion on drug metabolism & toxicology, 2020 - Taylor & Francis
… on motor symptoms after elevation of the carbidopa dosing [Citation17]. Nearly each available L-dopa formulation is applied with carbidopa or benserazide nowadays. An exception is …
Number of citations: 44 www.tandfonline.com
RA Hauser, A Hsu, S Kell, AJ Espay, K Sethi… - The Lancet …, 2013 - thelancet.com
Background IPX066 is an oral, extended-release, capsule formulation of carbidopa-levodopa. We aimed to assess this extended-release formulation versus immediate-release …
Number of citations: 210 www.thelancet.com
JG Nutt, WR Woodward, JL Anderson - Annals of neurology, 1985 - Wiley Online Library
… that carbidopa doubles the bioavailability of orally administered levodopa. Carbidopa did … plasma concentration of levodopa, suggesting that carbidopa does not modify the so-called …
Number of citations: 206 onlinelibrary.wiley.com
RA Hauser - Neurology, 2004 - AAN Enterprises
A levodopa/carbidopa/entacapone combination product (Stalevo) was recently approved to treat patients with idiopathic Parkinson’s disease (PD) who experience end-of-dose “wearing…
Number of citations: 101 n.neurology.org
HH Fernandez, DG Standaert, RA Hauser… - Movement …, 2015 - Wiley Online Library
Motor complications in Parkinson's disease (PD) are associated with long‐term oral levodopa treatment and linked to pulsatile dopaminergic stimulation. l‐dopa‐carbidopa intestinal gel …
LC Seeberger, RA Hauser - Expert review of neurotherapeutics, 2009 - Taylor & Francis
… A dopa decarboxylase inhibitor (DDCI), such as carbidopa or … levodopa, carbidopa, and the COMT inhibitor entacapone. It is available in fixed-dose combinations of levodopa/carbidopa/…
Number of citations: 54 www.tandfonline.com
RA Hauser, M Panisset, G Abbruzzese… - Movement …, 2009 - Wiley Online Library
We performed a 39‐week, randomized, double‐blind, multicenter study to compare the efficacy, safety, and tolerability of levodopa/carbidopa/entacapone (LCE, Stalevo) with levodopa/…
AE Lang, RL Rodriguez, JT Boyd… - Movement …, 2016 - Wiley Online Library
Background Continuous administration of levodopa‐carbidopa intestinal gel (carbidopa‐levodopa enteral suspension) through a percutaneous endoscopic gastrojejunostomy is a …
DR Robertson, ND Wood, H Everest… - British journal of …, 1989 - Wiley Online Library
1. The effect of age on the pharmacokinetics of levodopa administered alone and in the presence of carbidopa was investigated in young and elderly healthy volunteers. 2. The plasma …
Number of citations: 133 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.